Alumina

Olefin polymerization Metallocene activation Active center kinetics

Methylaluminoxane (MAO) is the industry-standard cocatalyst for metallocene-based olefin polymerization, delivering maximum catalytic activity at an Al/Zr ratio of 2400:1. It contains approximately 30–35% residual free trimethylaluminum (TMA), essential for active center formation and chain transfer kinetics; without it, precatalysts such as CoCl₂ fail to initiate. Choose MAO over MMAO for living polymerization and narrower dispersity. Select solid MAO (SMAO) for ambient storage stability exceeding 3 months. Verify batch-specific free TMA content and the Me/iBu ratio prior to use. Note: The input CAS 12415-34-8 corresponds to generic alumina; the correct identity is Methylaluminoxane (CAS 120144-90-3).

Molecular Formula Al2O3
Molecular Weight 101.961 g/mol
CAS No. 12415-34-8
Cat. No. B228590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlumina
CAS12415-34-8
SynonymsAlumina
Alumina Ceramic
Aluminum Oxide
Aluminum Oxide (Al130O40)
Aluminum Oxide (Al2O)
Aluminum Oxide (AlO2)
Bauxite
Ceramic, Alumina
Corundum
Oxide, Aluminum
Sapphire
Molecular FormulaAl2O3
Molecular Weight101.961 g/mol
Structural Identifiers
SMILESO=[Al]O[Al]=O
InChIInChI=1S/2Al.3O
InChIKeyTWNQGVIAIRXVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Methylaluminoxane (MAO) CAS 12415-34-8: Procurement Guide for Olefin Polymerization Cocatalyst Selection


Methylaluminoxane (MAO) is an oligomeric organoaluminium compound with the approximate formula (Al(CH₃)O)ₙ, produced via controlled partial hydrolysis of trimethylaluminum (TMA) [1]. It functions as a catalytic activator (cocatalyst) for transition metal complexes, particularly metallocenes, in the polymerization of ethylene, propylene, and other α-olefins to produce polyolefins with narrow molecular weight distributions . Commercial MAO is typically supplied as a solution in aromatic solvents (toluene, xylene) containing approximately 30–35% residual free TMA from the hydrolysis process [2]. The compound is pyrophoric, reacts violently with water, and requires storage at 2–8°C under inert atmosphere .

Why MAO Cannot Be Substituted Without Performance Verification in Metallocene-Catalyzed Olefin Polymerization


Despite being grouped under the broad class of aluminoxane cocatalysts, MAO, modified MAO (MMAO), and solid MAO (SMAO) exhibit fundamentally different compositional and performance characteristics that preclude simple one-for-one substitution. Commercial MAO contains 30–35% residual free trimethylaluminum (TMA) [1], which participates in active center formation and chain transfer kinetics, whereas MMAO is substantially TMA-depleted, altering the rate of catalyst activation and the molecular weight distribution of the resulting polymer [2]. Furthermore, different aluminoxane types (e.g., isobutylaluminoxane vs. MAO) show orders-of-magnitude differences in catalytic activity when paired with identical metallocene precatalysts [3]. The choice among MAO variants directly impacts polymerization productivity, polymer microstructure (tacticity, molecular weight, polydispersity), and reactor operability (fouling, morphology control)—parameters that cannot be assumed equivalent across aluminoxane products .

Quantitative Differentiation Evidence: MAO Versus MMAO, SMAO, Borate Cocatalysts, and Silica-Supported Systems


Free TMA Content: Commercial MAO (30–35%) vs. MMAO (TMA-Depleted) and Its Effect on Active Center Formation Kinetics

Commercial MAO solutions contain 30–35% residual free trimethylaluminum (TMA) from the hydrolysis synthesis process, whereas modified MAO (MMAO) is prepared by pumping off TMA, resulting in substantially reduced free TMA content [1]. In ethylene polymerization with rac-Et(Ind)₂ZrCl₂, free TMA was found to be essential for the formation of contact ion pairs that produce high molecular weight polymer; systems using TMA-depleted cocatalysts showed altered active center distribution [2]. At 30 min reaction time, the fraction of active centers ([C∗]/[Zr]) differed significantly between MAO and MMAO systems, with TMA participating in the formation of dormant active centers [2].

Olefin polymerization Metallocene activation Active center kinetics

Catalytic Activity in 1,3-Butadiene Polymerization: MAO Exhibits Living Polymerization Behavior Whereas MMAO Shows Deactivation

In 1,3-butadiene polymerization conducted at 0°C using cobalt dichloride (CoCl₂) as precatalyst, MAO and MMAO were both effective cocatalysts, but exhibited fundamentally different kinetic behaviors [1]. CoCl₂ activated with MAO displayed slowly-initiated living polymerization (consistent with prior reports), whereas CoCl₂ activated with MMAO showed deactivation rather than sustained living behavior [1]. Neither dried-MAO nor dried-MMAO activated the catalyst at all without the addition of TMA, confirming that trialkylaluminum is necessary with MAOs for generating active species [1]. The polymer microstructure analysis revealed cis-1,4 content of 97–98%, with a slight decreasing trend across the series: MAO > dried-MAO > MMAO > dried-MMAO [1].

1,3-Butadiene polymerization Cobalt dichloride catalyst Living polymerization

Hafnocene-Catalyzed Propene Polymerization Productivity: MAO Shows Worst Performance Among Four Cocatalyst Types Tested

A 2024 head-to-head study compared four cocatalyst systems for Hf-catalyzed propene polymerization across four Hf catalyst types: CS-symmetric metallocene, C2-symmetric metallocene, octahedral post-metallocene, and pentacoordinated post-metallocene [1]. The cocatalysts tested were MAO, phenol-modified MAO, trityl borate/tri-iso-butylaluminium (TIBA/borate), and the newly developed AlHAl borate salt [1]. Across all Hf catalyst types evaluated, MAO consistently exhibited the worst catalytic performance among the four cocatalyst systems [2]. The best-performing cocatalyst varied depending on the specific Hf catalyst and the performance indicator of interest (productivity vs. polymer molecular weight), but MAO was never the optimal choice [2].

Hafnium metallocene Propene polymerization Cocatalyst benchmarking

Thermal Stability and Storage Degradation: Fresh MAO vs. Heat-Treated or Long-Term Stored MAO

A 2025 study investigated the stability of freshly prepared MAO subjected to heat treatment and long-term storage, focusing on changes in aluminum content, methyl-to-aluminum ratio, polymerization activity, and resulting polymer properties [1]. Higher temperatures, extended treatment or storage times, and increased initial MAO mass fractions contributed to gel formation within MAO solutions and declining cocatalytic activity [1]. Ethylene polymerization using heat-treated MAO with Cp₂ZrCl₂ produced polyethylene with reduced molecular weight compared to polymerization with fresh MAO [1]. Aging of MAO leads to the formation of insoluble, high-molecular-weight gels with elevated Me/Al ratio, indicating selective partitioning of MAO species during gelation [1].

Cocatalyst stability Gel formation Polymer molecular weight

Silica-Supported MAO Catalyst Productivity: Pretreated MAO on Silica Outperforms Untreated MAO and Benchmark Supported Systems

In slurry polymerization and pilot-plant fluidized-bed reactor evaluations of silica-supported metallocene catalysts, the method of MAO pretreatment significantly impacted catalytic performance [1]. Catalysts derived from pretreated MAO (with TMA residues eliminated via pretreatment) demonstrated higher activity, improved particle size distribution, and superior polymer morphology compared to the benchmark catalyst [1]. In contrast, catalysts derived from untreated MAO exhibited low activity, less uniform particle size distribution, and irregular morphology [1]. MAO pretreatment also inhibited TMA–OH reactions on SiO₂ and drastically reduced overall MAO consumption [1]. A separate study on MAO silica surface loading found that MAO-mediated systems achieved higher Zr content (up to 1.5 wt% Zr/SiO₂ at 2.0–4.0 wt% Al/SiO₂ loading) compared to directly silica-supported systems [2].

Supported metallocene catalyst Silica immobilization Gas-phase polymerization

Solid MAO (SMAO) Storage Stability: Room Temperature Stability and 3-Month Activity Retention at 50°C

Solid methylaluminoxane (SMAO) is a proprietary solid catalytic MAO form developed as an alternative to solution MAO and silica-supported MAO . According to manufacturer in-house test data, SMAO is stable at room temperature and retains the same polymerization activity as at the time of manufacture even after storage for three months at 50°C . Higher catalytic activity can be expected with SMAO compared to silica-supported MAO . SMAO is primarily applied in the slurry polymerization of metallocene-catalyzed high-density polyethylene (HDPE) .

Solid MAO Storage stability Slurry polymerization

Application Scenarios Where MAO Selection Provides Verifiable Advantage Over Alternatives


Living Polymerization of 1,3-Butadiene for Block Copolymer Synthesis

When synthesizing polybutadiene with controlled molecular weight and narrow dispersity using cobalt dichloride precatalysts, MAO enables slowly-initiated living polymerization, whereas MMAO induces catalyst deactivation [1]. This kinetic difference is critical for block copolymer production where sustained chain growth is required. Users should verify that the MAO product contains sufficient free TMA (approximately 30–35% in commercial solutions), as dried-MAO (TMA-free) fails to activate CoCl₂ at all [1].

Gas-Phase Fluidized-Bed Ethylene Polymerization with Supported Metallocene Catalysts

In industrial gas-phase ethylene polymerization using silica-supported metallocene catalysts, pretreated MAO on silica provides higher catalytic activity, improved polymer particle size distribution, and superior morphology compared to both untreated MAO systems and benchmark supported catalysts [2]. The pretreatment eliminates TMA residues that otherwise react with silica surface hydroxyl groups, reducing MAO consumption and preventing reactor fouling caused by irregular polymer morphology [2]. Optimal Al/SiO₂ loading for maximum Zr anchoring is 2.0–4.0 wt% Al/SiO₂, achieving up to 1.5 wt% Zr/SiO₂ [3].

Slurry Polymerization of Metallocene-HDPE Requiring Extended Storage Stability

For metallocene-catalyzed HDPE slurry polymerization processes where refrigerated storage (2–8°C) is logistically challenging or where batches may be stored for extended periods, solid MAO (SMAO) provides a practical alternative to solution MAO . SMAO remains stable at room temperature and retains full polymerization activity after three months of storage at 50°C . This contrasts with solution MAO, which degrades under thermal stress, forms insoluble gels, and produces polyethylene with reduced molecular weight when aged or heat-treated [4].

Ethylene Polymerization with Zirconocene Catalysts at Optimal Al/Zr Ratio

When using Cp₂ZrCl₂ or similar zirconocene catalysts for ethylene polymerization, MAO achieves maximum catalytic activity at an Al/Zr molar ratio of 2400:1 [5]. At this ratio, MAO and MMAO exhibit similar activities, while isobutylaluminoxane (IBAO) shows very low activity [5]. Increasing isobutyl content in aluminoxane cocatalysts progressively decreases catalyst activity, so users requiring aliphatic hydrocarbon solubility should select MMAO over IBAO while verifying that the Me/iBu ratio is optimized for their specific catalyst system .

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